molecular formula C11H7FO2 B1304203 6-Fluoro-2-naphthoic acid CAS No. 5043-01-6

6-Fluoro-2-naphthoic acid

Cat. No. B1304203
CAS RN: 5043-01-6
M. Wt: 190.17 g/mol
InChI Key: CYKDCZRPLWJEKA-UHFFFAOYSA-N
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Description

6-Fluoro-2-naphthoic acid is a fluorinated naphthoic acid derivative, which is a structural unit found in various biologically active compounds. The presence of the fluorine atom on the naphthalene ring can significantly alter the chemical and physical properties of the compound, potentially leading to enhanced biological activity or altered pharmacokinetics.

Synthesis Analysis

The synthesis of fluorinated naphthoic acids, including 6-fluoro-2-naphthoic acid, has been explored in the literature. A general route for the synthesis of mono- and difluoronaphthoic acids involves the elaboration of commercial fluorinated phenylacetic acids to 2-(fluoroaryl)glutaric acids, followed by selective hydrolysis, intramolecular Friedel-Crafts cyclization, and aromatization to furnish the target structures . Additionally, the synthesis of related compounds, such as 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, has been reported, which involves substitution and hydrolysis steps with a total yield of 63.69% .

Molecular Structure Analysis

The molecular structure of related fluorinated naphthoic acid derivatives has been studied. For instance, N'-[(1E)-(4-Fluorophenyl)methylene]-6-methoxy-2-naphthohydrazide, a Schiff base synthesized from 6-methoxy-2-naphthohydrazide and 4-fluorobenzaldehyde, was found to be almost planar with the C=N double bond in a trans configuration . This suggests that similar planarity and electronic configurations might be expected in 6-fluoro-2-naphthoic acid derivatives.

Chemical Reactions Analysis

The reactivity of fluorinated naphthoic acids can be inferred from the synthesis and reactions of related compounds. For example, the synthesis of 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogues involves reactions with cyclic amines, indicating that the fluoro-naphthoic acid core can participate in further functionalization reactions . Additionally, the synthesis of a chlorine-substituted 2,3-naphthalimide-based fluorophore demonstrates the potential for fluorinated naphthoic acids to be used in the development of fluorescent probes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-fluoro-2-naphthoic acid can be deduced from the properties of similar fluorinated compounds. The introduction of fluorine atoms typically affects the acidity, lipophilicity, and metabolic stability of the compounds. For instance, the presence of a 5-OH group on a 6-fluoro-1,8-naphthyridone-3-carboxylic acid derivative negatively affects biochemical potency, while a 5-methoxy group is tolerated, indicating that the substitution pattern on the naphthoic acid core can significantly influence biological activity . The photophysical properties of a related chlorine-substituted 2,3-naphthalimide-based fluorophore, which include high quantum yields in solvents of different polarity, suggest that 6-fluoro-2-naphthoic acid derivatives may also exhibit solvent-dependent photophysical behavior .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Fluoronaphthoic Acids : Research led by Tagat et al. (2002) elaborates on the synthesis of various fluoro derivatives of naphthoic acids, including 6-Fluoro-2-naphthoic acid. This research is significant in developing biologically active compounds, where the synthesis process includes electrophilic fluorination and Friedel-Crafts cyclization techniques (Tagat et al., 2002).

Interaction with Other Molecules

  • Interaction with Non-covalent Assemblies : A study by Katz and Day (2014) investigated the interaction of 6-Fluoro-2-naphthoic acid with assemblies of sunset yellow, using 19F chemical shifts and diffusion NMR methods. This study contributes to understanding the behavior of small molecules in complex environments (Katz & Day, 2014).

Biodegradation Pathways

  • Biodegradation of Carboxylated Naphthalene : Research by Zhang, Sullivan, and Young (2004) provides insights into the anaerobic biodegradation pathway of polycyclic aromatic hydrocarbons like naphthalene. This study identifies metabolites of naphthalene, contributing to our understanding of environmental degradation processes (Zhang, Sullivan, & Young, 2004).

Material Science Applications

  • Synthesis of Poly(6-hydroxy-2-naphthoic acid) : Research by Schwarz and Kricheldorf (1991) explores the synthesis of poly(6-hydroxy-2-naphthoic acid) and its properties. This research is relevant for understanding the chemical and physical properties of polymeric materials derived from naphthoic acid derivatives (Schwarz & Kricheldorf, 1991).

Safety And Hazards

6-Fluoro-2-naphthoic acid is classified as toxic to aquatic life with long-lasting effects . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, such as chemical impermeable gloves, is advised . In case of accidental release, it’s recommended to ensure adequate ventilation, avoid ingestion and inhalation, and avoid getting the substance in eyes, on skin, or on clothing .

Relevant Papers

One relevant paper titled “Investigating the interaction of sunset yellow aggregates and 6‐fluoro‐2‐naphthoic acid: increasing probe molecule complexity” explores the interaction of a larger probe molecule, 6-fluoro-2-naphthoic acid with assemblies of sunset yellow using 19 F chemical shifts and diffusion NMR methods .

properties

IUPAC Name

6-fluoronaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FO2/c12-10-4-3-7-5-9(11(13)14)2-1-8(7)6-10/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYKDCZRPLWJEKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)F)C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80382295
Record name 6-Fluoro-2-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-2-naphthoic acid

CAS RN

5043-01-6
Record name 6-Fluoro-2-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80382295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Fluoro-2-naphthoic acid
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Synthesis routes and methods

Procedure details

To a solution of 6-fluoro-2-naphthoic acid ethyl ester (600 mg, 2.75 mmol) in ethanol (10 mL) at room temperature, is added 1 N NaOH (2.75 mL, 2.75 mmol). After stirring at room temperature for 4 hours, water (10 mL) is added. Acidification (2 N HCl) and filtration gives 6-fluoro-2-naphthoic acid as a white solid.
Quantity
600 mg
Type
reactant
Reaction Step One
Name
Quantity
2.75 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
JR Katz, IJ Day - Magnetic Resonance in Chemistry, 2014 - Wiley Online Library
… of a larger probe molecule, 6-fluoro-2-naphthoic acid with assemblies of sunset yellow using … with previous studies using fluorophenols, 6-fluoro-2-naphthoic acid prefers to associate as …
R Briffitt, IJ Day - The Journal of Physical Chemistry B, 2015 - ACS Publications
… Stock solutions of each of the naphthoic acids were prepared at a concentration of 150 mM, or 90 mM in the case of 6-fluoro-2-naphthoic acid, in deuterium oxide. In order to improve the …
Number of citations: 4 pubs.acs.org
W Adcock, MJS Dewar - Journal of the American Chemical …, 1967 - ACS Publications
… l-Cyano-7-fluoronaphthalene was hydrolyzed using the procedure used to make 6-fluoro-2-naphthoic acid. The resulting7-fiuoro-l-naphthoic acid separated from aqueous ethanol in …
Number of citations: 41 pubs.acs.org
M Le Naour, MM Lunzer, MD Powers… - Journal of medicinal …, 2012 - ACS Publications
… Compound 7 was prepared according to the general procedure described above; combining β-naltrexamine (100 mg, 0.29 mmol), 6-fluoro-2-naphthoic acid (110 mg, 0.58 mmol), BOP (…
Number of citations: 12 pubs.acs.org
MD Childs, A Chandrabalan, D Hodgson… - ACS Pharmacology & …, 2023 - ACS Publications
… Coupling of 6-fluoro-2-naphthoic acid to the free side chain amine on Dpr 3 was then performed manually by reacting the resin with a solution of 6-fluoro-2-naphthoic acid (3 equiv), …
Number of citations: 0 pubs.acs.org
M Strupińska, G Rostafińska-Suchar… - Acta Pol. Pharm, 2013 - ptfarm.pl
A series of benzylamides of isocyclic and heterocyclic acids was synthesized and tested in Anticonvulsant Screening Project (ASP) of Antiepileptic Drug Development Program (ADDP) …
Number of citations: 7 ptfarm.pl
PD Greenstein, LB Casabianca - The Journal of Physical …, 2017 - ACS Publications
Using proton and carbon chemical shifts, we investigated the self-association of three isomers of naphthalenedicarboxylic acid, a model for the aggregation of asphaltenes. …
Number of citations: 7 pubs.acs.org
JR Katz, IJ Day - The Journal of Physical Chemistry B, 2019 - ACS Publications
The assembly of small molecules into larger structures, often driven by noncovalent interactions such as hydrogen bonding, aromatic stacking interactions, and burial of hydrophobic …
Number of citations: 1 pubs.acs.org
JY Choi, CM Calvet, SS Gunatilleke… - Journal of medicinal …, 2013 - ACS Publications
A new series of 4-aminopyridyl-based lead inhibitors targeting Trypanosoma cruzi CYP51 (TcCYP51) has been developed using structure-based drug design as well as structure–…
Number of citations: 62 pubs.acs.org
MB Campaña, TR Davis, ER Cleverdon, M Bates… - bioRxiv, 2021 - biorxiv.org
… If desired, the resulting free amine was then acylated using 3 equiv of the corresponding acid (octanoic acid or 6-fluoro-2-naphthoic acid), 3 equiv of HCTU, and 6 equiv of DIPEA in DMF…
Number of citations: 0 www.biorxiv.org

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